1-Naphthacenecarboxylic acid, 5,7,10,12-tetrakis(acetyloxy)-2-ethyl-1,2,3,4,6,11-hexahydro-2-hydroxy-6,11-dioxo-, methyl ester
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Overview
Description
1-Naphthacenecarboxylic acid, 5,7,10,12-tetrakis(acetyloxy)-2-ethyl-1,2,3,4,6,11-hexahydro-2-hydroxy-6,11-dioxo-, methyl ester is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique structural properties and reactivity, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Naphthacenecarboxylic acid, 5,7,10,12-tetrakis(acetyloxy)-2-ethyl-1,2,3,4,6,11-hexahydro-2-hydroxy-6,11-dioxo-, methyl ester typically involves multi-step organic reactions. The process often starts with the preparation of the naphthacene core, followed by the introduction of various functional groups through acetylation and esterification reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control systems ensures high yield and purity of the final product. Industrial methods may also incorporate green chemistry principles to minimize environmental impact and improve sustainability.
Chemical Reactions Analysis
Types of Reactions: 1-Naphthacenecarboxylic acid, 5,7,10,12-tetrakis(acetyloxy)-2-ethyl-1,2,3,4,6,11-hexahydro-2-hydroxy-6,11-dioxo-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones and related structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.
Scientific Research Applications
1-Naphthacenecarboxylic acid, 5,7,10,12-tetrakis(acetyloxy)-2-ethyl-1,2,3,4,6,11-hexahydro-2-hydroxy-6,11-dioxo-, methyl ester has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-Naphthacenecarboxylic acid, 5,7,10,12-tetrakis(acetyloxy)-2-ethyl-1,2,3,4,6,11-hexahydro-2-hydroxy-6,11-dioxo-, methyl ester exerts its effects involves interactions with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or modulate signaling pathways, leading to its therapeutic effects. Detailed studies on its mechanism of action are essential for understanding its full potential and optimizing its use.
Comparison with Similar Compounds
Tetracycline: A well-known antibiotic with a similar naphthacene core structure.
Doxycycline: Another antibiotic with structural similarities and enhanced properties.
Minocycline: A derivative of tetracycline with improved pharmacokinetic properties.
Uniqueness: 1-Naphthacenecarboxylic acid, 5,7,10,12-tetrakis(acetyloxy)-2-ethyl-1,2,3,4,6,11-hexahydro-2-hydroxy-6,11-dioxo-, methyl ester stands out due to its specific functional groups and reactivity, which provide unique opportunities for chemical modifications and applications. Its versatility and potential in various fields make it a compound of significant interest.
Properties
CAS No. |
54725-40-5 |
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Molecular Formula |
C30H28O13 |
Molecular Weight |
596.5 g/mol |
IUPAC Name |
methyl 5,7,10,12-tetraacetyloxy-2-ethyl-2-hydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C30H28O13/c1-7-30(38)11-10-16-19(24(30)29(37)39-6)28(43-15(5)34)23-22(27(16)42-14(4)33)25(35)20-17(40-12(2)31)8-9-18(41-13(3)32)21(20)26(23)36/h8-9,24,38H,7,10-11H2,1-6H3 |
InChI Key |
LSGRWAOQBFYXHU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC2=C(C1C(=O)OC)C(=C3C(=C2OC(=O)C)C(=O)C4=C(C=CC(=C4C3=O)OC(=O)C)OC(=O)C)OC(=O)C)O |
Origin of Product |
United States |
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